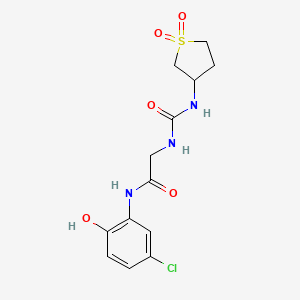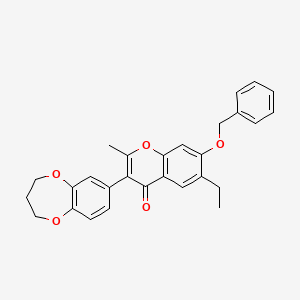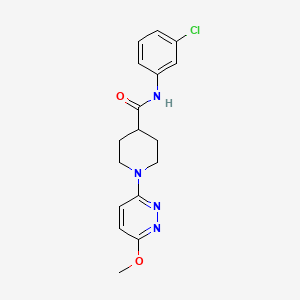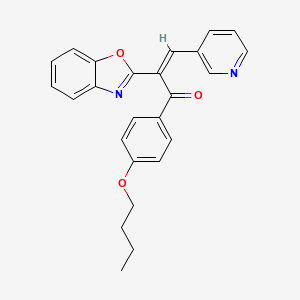
C13H16ClN3O5S
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the molecular formula C13H16ClN3O5S N’-(chloroacetyl)-3-(morpholin-4-ylsulfonyl)benzohydrazide . This compound is notable for its applications in various fields of scientific research, particularly in chemistry and biology. It is often used in proteomics research due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(chloroacetyl)-3-(morpholin-4-ylsulfonyl)benzohydrazide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-(morpholin-4-ylsulfonyl)benzoic acid.
Formation of Benzohydrazide: The benzoic acid derivative is then converted into its corresponding benzohydrazide by reacting with hydrazine hydrate.
Chloroacetylation: The final step involves the chloroacetylation of the benzohydrazide using chloroacetyl chloride under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control the reaction environment and improve efficiency.
Purification Steps: Such as recrystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
N’-(chloroacetyl)-3-(morpholin-4-ylsulfonyl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced, typically using reducing agents like sodium borohydride.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
科学的研究の応用
N’-(chloroacetyl)-3-(morpholin-4-ylsulfonyl)benzohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which N’-(chloroacetyl)-3-(morpholin-4-ylsulfonyl)benzohydrazide exerts its effects involves:
Molecular Targets: It interacts with specific enzymes or proteins, inhibiting their activity.
Pathways Involved: The compound may affect various biochemical pathways, leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
- N’-(chloroacetyl)-3-(morpholin-4-ylsulfonyl)benzamide
- N’-(chloroacetyl)-3-(morpholin-4-ylsulfonyl)benzoic acid
Uniqueness
N’-(chloroacetyl)-3-(morpholin-4-ylsulfonyl)benzohydrazide is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its versatility in chemical reactions and applications in various fields of research make it a valuable compound.
特性
分子式 |
C13H16ClN3O5S |
|---|---|
分子量 |
361.80 g/mol |
IUPAC名 |
N-(5-chloro-2-hydroxyphenyl)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]acetamide |
InChI |
InChI=1S/C13H16ClN3O5S/c14-8-1-2-11(18)10(5-8)17-12(19)6-15-13(20)16-9-3-4-23(21,22)7-9/h1-2,5,9,18H,3-4,6-7H2,(H,17,19)(H2,15,16,20) |
InChIキー |
PJMDOYZACBGFNW-UHFFFAOYSA-N |
正規SMILES |
C1CS(=O)(=O)CC1NC(=O)NCC(=O)NC2=C(C=CC(=C2)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-chlorophenyl)methylideneamino]acetamide](/img/structure/B12162312.png)

![methyl 3-(4-(2-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate](/img/structure/B12162321.png)

![N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B12162323.png)

![2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]acetamide](/img/structure/B12162341.png)


![(5Z)-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12162374.png)
![N-[(E)-(2-methylphenyl)methylideneamino]-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide](/img/structure/B12162376.png)

![N',N'-bis[(E)-(4-methoxyphenyl)methylideneamino]hexanediamide](/img/structure/B12162398.png)
![N-[2-(4-chloro-1H-indol-1-yl)ethyl]-4-methyl-3-(1H-1,2,3,4-tetraazol-1-yl)benzamide](/img/structure/B12162402.png)
